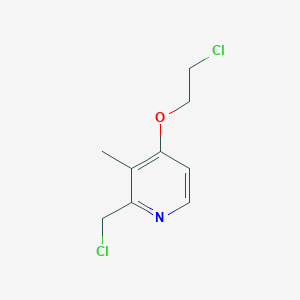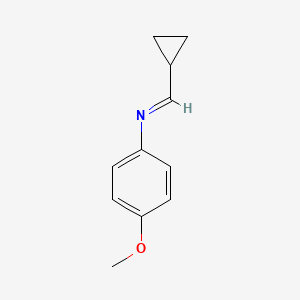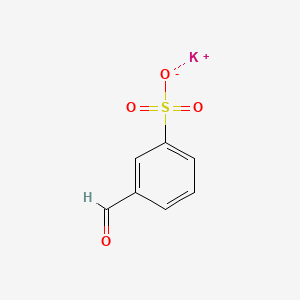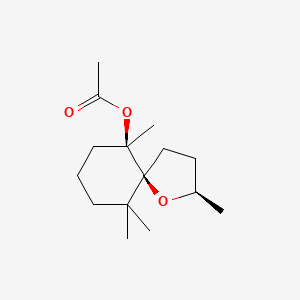
l-Tyrosyl-l-prolyl-l-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Tyrosyl-l-prolyl-l-phenylalanine: is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Tyrosyl-l-prolyl-l-phenylalanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production. SPPS allows for the efficient assembly of peptides on a solid support, facilitating purification and minimizing side reactions .
化学反応の分析
Types of Reactions: l-Tyrosyl-l-prolyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogens.
Major Products:
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptides with modified amino acid residues.
Substitution: Halogenated or nitrated peptides.
科学的研究の応用
l-Tyrosyl-l-prolyl-l-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a lead compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing biochemical pathways related to protein digestion and metabolism. Additionally, the aromatic residues of tyrosine and phenylalanine can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
類似化合物との比較
l-Leucyl-l-phenylalanine: Another dipeptide with similar applications in biochemical research.
l-Tyrosyl-l-isoleucyl-l-seryl-l-prolyl-l-tryptophyl-l-isoleucyl-l-leucyl-l-alanyl: A longer peptide with distinct biological activities.
Cyclo(l-phenylalanine-l-proline): A cyclic dipeptide with quorum sensing properties in bacteria.
Uniqueness: l-Tyrosyl-l-prolyl-l-phenylalanine is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids. This combination imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
特性
分子式 |
C23H27N3O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |
InChIキー |
RCMWNNJFKNDKQR-UFYCRDLUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)



![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)



